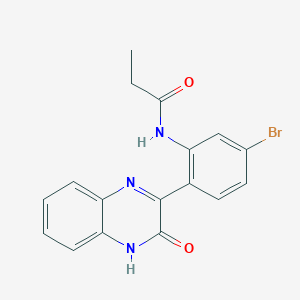

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide

Description

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide is a brominated quinoxaline derivative featuring a hydroxyquinoxaline core fused to a brominated phenyl ring and a propionamide side chain. Quinoxaline derivatives are notable for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELXL for refinement .

Properties

IUPAC Name |

N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2/c1-2-15(22)19-14-9-10(18)7-8-11(14)16-17(23)21-13-6-4-3-5-12(13)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZZPEHGDDYIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Br)C2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .

Scientific Research Applications

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Quinoxaline Derivatives

Bromination is a common strategy to modulate electronic and steric properties in heterocyclic compounds. For example:

- 5-Bromo-3-methyl-2(5H)-furanone: Synthesized via radical bromination using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride, achieving 90% yield . While structurally distinct (furanone vs.

- 6-Bromo-2,3-dihydroquinoxaline: Features a saturated quinoxaline ring with bromine at position 4. Its reduced ring system decreases aromaticity, altering reactivity compared to the target compound.

Table 1: Structural Comparison of Brominated Heterocycles

Hydroxyquinoxaline-Based Compounds

Hydroxy groups on quinoxaline rings enhance solubility and enable hydrogen bonding:

- 3-Hydroxyquinoxaline-2-carboxylic acid: The carboxylic acid group increases polarity, contrasting with the lipophilic propionamide in the target compound.

Phenylpropionamide Analogues

Propionamide side chains are prevalent in kinase inhibitors and enzyme modulators:

- N-(2-(Quinoxalin-2-yl)phenyl)propionamide: Absence of bromine and hydroxy groups reduces electronegativity and hydrogen-bonding capacity compared to the target compound.

- N-(5-Chloro-2-(3-methoxyquinoxalin-2-yl)phenyl)acetamide: Chlorine substitution and methoxy group alter electronic effects and metabolic stability.

Table 2: Pharmacophoric Comparison of Propionamide Derivatives

Biological Activity

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving quinoxaline derivatives, which are known for their diverse biological activities. The synthesis typically involves the bromination of the quinoxaline ring followed by the introduction of the propionamide group. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. Studies have shown that N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide demonstrates effectiveness against various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values for this compound suggest its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results indicate that the compound may serve as a lead in developing new antimicrobial therapies.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values reveal its potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide may target specific pathways involved in cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interfere with cellular mechanisms, particularly through:

- Inhibition of DNA Synthesis : Quinoxaline derivatives are known to disrupt DNA replication in microbial cells, leading to cell death.

- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, which are crucial for controlling cell growth and survival.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several quinoxaline derivatives, including N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide. The results indicated a strong correlation between structural modifications and antimicrobial activity, with halogen substitutions enhancing efficacy against Gram-positive bacteria .

- Anticancer Research : Another study focused on the anticancer effects of this compound on MCF-7 cells, demonstrating that it significantly reduced cell viability through apoptosis induction. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.